1-[(2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 1-[(2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Telbivudine is a synthetic thymidine nucleoside analogue with antiviral activity highly specific for the treatment of hepatitis B virus (HBV). Intracellularly, telbivudine is phosphorylated to its active metabolite, telbivudine triphosphate. The dideoxy telbivudine triphosphate competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). This results in the blockade of HBV DNA replication and viral propagation.
Telbivudine is a nucleoside analogue and antiviral inhibitor of hepatitis B virus (HBV) replication which is used alone and in combination with other agents in the therapy of the hepatitis B. Telbivudine does not appear to be a significant cause of drug induced liver injury, but can be associated with flares of the underlying hepatitis B either during therapy or upon withdrawal.
Telbivudine, also known as beta-L-thymidine or tyzeka, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Telbivudine is a drug which is used for the treatment of chronic hepatitis b in adult and adolescent patients ≥16 years of age with evidence of viral replication and either evidence of persistent elevations in serum aminotransferases (alt or ast) or histologically active disease. Telbivudine is soluble (in water) and a very weakly acidic compound (based on its pKa). Telbivudine has been detected in multiple biofluids, such as urine and blood. Within the cell, telbivudine is primarily located in the cytoplasm. Telbivudine can be biosynthesized from thymine.
Brand Name: Vulcanchem
CAS No.: 3424-98-4
VCID: VC0544866
InChI: InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol

1-[(2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

CAS No.: 3424-98-4

Inhibitors

VCID: VC0544866

Molecular Formula: C10H14N2O5

Molecular Weight: 242.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1-[(2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione - 3424-98-4

CAS No. 3424-98-4
Product Name 1-[(2R,4R,5S)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
IUPAC Name 1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1
Standard InChIKey IQFYYKKMVGJFEH-CSMHCCOUSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Appearance Solid powder
Physical Description Solid
Description Telbivudine is a synthetic thymidine nucleoside analogue with antiviral activity highly specific for the treatment of hepatitis B virus (HBV). Intracellularly, telbivudine is phosphorylated to its active metabolite, telbivudine triphosphate. The dideoxy telbivudine triphosphate competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). This results in the blockade of HBV DNA replication and viral propagation.
Telbivudine is a nucleoside analogue and antiviral inhibitor of hepatitis B virus (HBV) replication which is used alone and in combination with other agents in the therapy of the hepatitis B. Telbivudine does not appear to be a significant cause of drug induced liver injury, but can be associated with flares of the underlying hepatitis B either during therapy or upon withdrawal.
Telbivudine, also known as beta-L-thymidine or tyzeka, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleosides. Pyrimidine 2'-deoxyribonucleosides are compounds consisting of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2. Telbivudine is a drug which is used for the treatment of chronic hepatitis b in adult and adolescent patients ≥16 years of age with evidence of viral replication and either evidence of persistent elevations in serum aminotransferases (alt or ast) or histologically active disease. Telbivudine is soluble (in water) and a very weakly acidic compound (based on its pKa). Telbivudine has been detected in multiple biofluids, such as urine and blood. Within the cell, telbivudine is primarily located in the cytoplasm. Telbivudine can be biosynthesized from thymine.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Sparingly soluble in water (>20 mg/mL)
6.68e+01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(2-deoxy-beta-L-erythropentafuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
beta L 2' Deoxythymidine
beta-L-2'-deoxythymidine
telbivudin
telbivudine
Tyzeka
Reference 1: Wang YH, Wu BQ, Liu H. Continuous venovenous hemodiafiltration for hyperlactatemia caused by telbivudine in a patient with chronic hepatitis B: a case report and update review. J Dig Dis. 2015 Mar;16(3):164-7. doi: 10.1111/1751-2980.12173. Review. PubMed PMID: 25043654.
2: Lu YP, Liang XJ, Xiao XM, Huang SM, Liu ZW, Li J, Hocher B, Chen YP. Telbivudine during the second and third trimester of pregnancy interrupts HBV intrauterine transmission: a systematic review and meta-analysis. Clin Lab. 2014;60(4):571-86. Review. PubMed PMID: 24779291.
3: Jin JL, Hu P, Lu JH, Luo SS, Huang XY, Weng XH, Zhang JM. Lactic acidosis during telbivudine treatment for HBV: a case report and literature review. World J Gastroenterol. 2013 Sep 7;19(33):5575-80. doi: 10.3748/wjg.v19.i33.5575. Review. PubMed PMID: 24023503; PubMed Central PMCID: PMC3761113.
4: Liu H, Wang X, Wan G, Yang Z, Zeng H. Telbivudine versus entecavir for nucleos(t)ide-naive HBeAg-positive chronic hepatitis B: a meta-analysis. Am J Med Sci. 2014 Feb;347(2):131-8. doi: 10.1097/MAJ.0b013e318286878d. Review. PubMed PMID: 23563307.
5: Liu MH, Sheng YJ, Liu JY, Hu HD, Zhang QF, Ren H. Efficacy of telbivudine on interruption of hepatitis B virus vertical transmission: a meta-analysis. Ann Saudi Med. 2013 Mar-Apr;33(2):169-76. doi: 10.5144/0256-4947.2013.169. Review. PubMed PMID: 23563007.
6: Wang GQ, Ding YP, Dong YH. Telbivudine treatment is associated with high hepatitis B e antigen seroconversion and immune modulatory effects in chronic hepatitis B patients. J Viral Hepat. 2013 Apr;20 Suppl 1:9-17. doi: 10.1111/jvh.12059. Review. PubMed PMID: 23458520.
7: You H, Jia J. Telbivudine treatment in chronic hepatitis B: experience from China. J Viral Hepat. 2013 Apr;20 Suppl 1:3-8. doi: 10.1111/jvh.12058. Review. PubMed PMID: 23458519.
8: Bertino G, Ardiri AM, Calvagno GS, Bertino N, Ruggeri MI, Malaguarnera M, Malaguarnera G, Toro A, Di Carlo I. Telbivudine on-treatment HBsAg loss in naive HBeAg negative chronic hepatitis B: a case report and brief review of the literature. Clin Ter. 2012 Nov;163(6):e429-34. Review. PubMed PMID: 23306758.
9: Su QM, Ye XG. Effects of telbivudine and entecavir for HBeAg-positive chronic hepatitis B: a meta-analysis. World J Gastroenterol. 2012 Nov 21;18(43):6290-301. doi: 10.3748/wjg.v18.i43.6290. Review. PubMed PMID: 23180951; PubMed Central PMCID: PMC3501779.
10: Deng M, Zhou X, Gao S, Yang SG, Wang B, Chen HZ, Ruan B. The effects of telbivudine in late pregnancy to prevent intrauterine transmission of the hepatitis B virus: a systematic review and meta-analysis. Virol J. 2012 Sep 4;9:185. doi: 10.1186/1743-422X-9-185. Review. PubMed PMID: 22947333; PubMed Central PMCID: PMC3494585.
11: Jiang H, Wang J, Zhao W. Lamivudine versus telbivudine in the treatment of chronic hepatitis B: a systematic review and meta-analysis. Eur J Clin Microbiol Infect Dis. 2013 Jan;32(1):11-8. doi: 10.1007/s10096-012-1723-6. Epub 2012 Aug 17. Review. PubMed PMID: 22898727.
12: Wiens A, Venson R, Correr CJ, Pontarolo R. Cost-effectiveness of telbivudine versus lamivudine for chronic hepatitis B. Braz J Infect Dis. 2011 May-Jun;15(3):225-30. Review. PubMed PMID: 21670922.
13: McKeage K, Keam SJ. Telbivudine: a review of its use in compensated chronic hepatitis B. Drugs. 2010 Oct 1;70(14):1857-83. doi: 10.2165/11204330-000000000-00000. Review. PubMed PMID: 20836578.
14: Zhao S, Tang L, Fan X, Chen L, Zhou R, Dai X. Comparison of the efficacy of lamivudine and telbivudine in the treatment of chronic hepatitis B: a systematic review. Virol J. 2010 Sep 3;7:211. doi: 10.1186/1743-422X-7-211. Review. PubMed PMID: 20815890; PubMed Central PMCID: PMC2939564.
15: Almeida AM, Ribeiro AQ, Pádua CA, Brandão CM, Andrade EI, Cherchiglia ML, Carmo RA, Acurcio Fde A. [The efficacy of adefovir dipivoxil, entecavir and telbivudine for chronic hepatitis B treatment: a systematic review]. Rev Soc Bras Med Trop. 2010 Jul-Aug;43(4):440-51. Review. Portuguese. PubMed PMID: 20802947.
16: Hann HW. Telbivudine: an effective anti-HBV drug for chronic hepatitis B patients with early on-treatment responses. Expert Opin Pharmacother. 2010 Sep;11(13):2243-9. doi: 10.1517/14656566.2010.512437. Review. PubMed PMID: 20698726.
17: But DY, Yuen MF, Fung J, Lai CL. Safety evaluation of telbivudine. Expert Opin Drug Saf. 2010 Sep;9(5):821-9. doi: 10.1517/14740338.2010.507190. Review. PubMed PMID: 20662545.
18: Hartwell D, Jones J, Harris P, Cooper K. Telbivudine for the treatment of chronic hepatitis B infection. Health Technol Assess. 2009 Oct;13 Suppl 3:23-30. doi: 10.3310/hta13suppl3/04. Review. PubMed PMID: 19846025.
19: Lui YY, Chan HL. Treatment of chronic hepatitis B: focus on telbivudine. Expert Rev Anti Infect Ther. 2009 Apr;7(3):259-68. doi: 10.1586/eri.09.6. Review. PubMed PMID: 19344240.
20: Nash K. Telbivudine in the treatment of chronic hepatitis B. Adv Ther. 2009 Feb;26(2):155-69. doi: 10.1007/s12325-009-0004-y. Epub 2009 Feb 18. Review. PubMed PMID: 19225726.
PubChem Compound 159269
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator